molecular formula C6H5NO4 B108372 2-Nitroresorcinol CAS No. 601-89-8

2-Nitroresorcinol

Cat. No. B108372
CAS RN: 601-89-8
M. Wt: 155.11 g/mol
InChI Key: ZLCPKMIJYMHZMJ-UHFFFAOYSA-N
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Description

2-Nitroresorcinol is a compound that has been studied for its various properties and potential applications. It is characterized by the presence of nitro and hydroxyl groups attached to a benzene ring, which significantly influence its chemical behavior and interactions.

Synthesis Analysis

The synthesis of 2-nitroresorcinol derivatives has been explored in several studies. For instance, the preparation of functionalized resorcinarenes using 2-nitroresorcinol as a starting material has been described, where it reacts with formaldehyde in an alkaline medium to yield corresponding resorcinarenes . Additionally, the synthesis of 2,4,6-trinitroresorcinol through the sulfonation-nitration method from resorcinol has been investigated, with an emphasis on optimizing the conditions to achieve high synthesis efficiency .

Molecular Structure Analysis

The molecular structure of 2-nitroresorcinol has been determined using various techniques. Gas-phase electron diffraction studies have revealed strong intramolecular hydrogen bonding between the nitro group oxygen and hydroxy hydrogen, with significant bond length changes compared to nitrobenzene and phenol, suggesting strong resonance-assisted hydrogen bonding . The crystal structure analysis has shown that 2-nitroresorcinol is triclinic with molecules packing in stacks held together by π-π interaction in a head-to-tail arrangement . Furthermore, microwave spectroscopy has been used to investigate the planar tautomer with C2v symmetry and two internal hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 2-nitroresorcinol has been implicated in various biological and chemical processes. For example, 2-nitropropane, a related compound, has been shown to induce oxidative DNA and RNA damage in the livers of rats, which is consistent with a mechanism of hepatocarcinogenicity based on damage to nucleic acids from the intracellular generation of reactive oxygen species . Carcinogenic nitroso compounds, which share some structural similarities with 2-nitroresorcinol, have been studied for their mutagenic activity and the ability to induce pathological lesions in animal models .

Physical and Chemical Properties Analysis

The vibrational properties of 2-nitroresorcinol have been extensively studied through FT-IR, FT-Raman, and computational methods, revealing a C2v structure of the molecule with symmetric intramolecular hydrogen bonding interactions . The thermal analysis of 2,4,6-trinitroresorcinol, a derivative of 2-nitroresorcinol, has shown that it has one melting point and two thermal decomposition points, indicating its stability and potential for energetic applications .

Scientific Research Applications

  • Synthesis of Porous Materials

    • Application Summary: 2-Nitroresorcinol is used in the synthesis of porous materials through a process called thermal polycondensation in emulsions .
    • Methods of Application: The process involves the thermal polycondensation of 2-Nitroresorcinol with cyanuric chloride in emulsions . The exact procedures and parameters would depend on the specific experimental setup and objectives.
    • Results or Outcomes: The result of this process is the creation of porous materials. The properties of these materials, such as their porosity, can be controlled through the parameters of the synthesis process .
  • Pharmaceutical Intermediate

    • Application Summary: 2-Nitroresorcinol is used as an active pharmaceutical intermediate .
    • Methods of Application: As an intermediate, 2-Nitroresorcinol is used in the synthesis of various pharmaceutical compounds. The exact methods of application would depend on the specific synthesis pathways and the target compounds .
    • Results or Outcomes: The use of 2-Nitroresorcinol as an intermediate can lead to the synthesis of various pharmaceutical compounds. The properties and efficacy of these compounds would depend on their specific chemical structures and the conditions of their synthesis .

Safety And Hazards

2-Nitroresorcinol is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-nitrobenzene-1,3-diol
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InChI

InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H
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InChI Key

ZLCPKMIJYMHZMJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])O
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Molecular Formula

C6H5NO4
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DSSTOX Substance ID

DTXSID4060525
Record name 1,3-Benzenediol, 2-nitro-
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Molecular Weight

155.11 g/mol
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Physical Description

Orange crystalline powder; [Acros Organics MSDS]
Record name 2-Nitroresorcinol
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Vapor Pressure

0.0000227 [mmHg]
Record name 2-Nitroresorcinol
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Product Name

2-Nitroresorcinol

CAS RN

601-89-8
Record name 2-Nitroresorcinol
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Record name 2-NITRORESORCINOL
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Synthesis routes and methods

Procedure details

2,4-Diamino-1,3-dimethoxybenzene hydrochloride may be prepared according to known processes such as, for example, by reduction of 2,4-dinitro-1,3-dimethoxybenzene with a mixture of concentrated hydrochloric acid and tin. 2,4-Dinitro-1,3-dimethoxybenzene is obtained by alklyation of 2-nitroresorcinol, which leads to 2-nitro-1,3-dimethoxybenzene which is then nitrated. 2,4-Dinitro-1,3-dimethoxybenzene is thereby obtained. This process is described in more detail in BAKER, J. C. S, 2876-78 (1932).
Name
2,4-Diamino-1,3-dimethoxybenzene hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
579
Citations
F Audouin, M Birot, É Pasquinet… - Journal of applied …, 2008 - Wiley Online Library
… In this article, we report our attempts to prepare direct emulsions of 2-nitroresorcinol and cyanuric chloride and to react them in a polycondensation reaction under basic conditions to …
Number of citations: 36 onlinelibrary.wiley.com
A Kovacs, G Keresztury, V Izvekov - Chemical Physics, 2000 - Elsevier
The vibrational properties of 2-nitroresorcinol have been studied by a combined experimental and theoretical analysis. The FT-IR and FT-Raman spectra of the compound have been …
Number of citations: 54 www.sciencedirect.com
KB Borisenko, I Hargittai - The Journal of Physical Chemistry, 1993 - ACS Publications
… 2-Nitroresorcinol was anticipated to be a suitable substance for intramolecular hydrogen … phenol,4 the molecular geometry of 2-nitroresorcinol has notyet been investigated by either …
Number of citations: 54 pubs.acs.org
M Rajkumar, GR Desiraju - IUCrJ, 2021 - scripts.iucr.org
A synthetic strategy for the formation of stoichiometric quaternary and nonstoichiometric quinary solids is outlined. A series of 2-nitroresorcinol-based quaternary cocrystals were …
Number of citations: 13 scripts.iucr.org
CR Ojala, WH Ojala, D Britton - Journal of chemical crystallography, 1996 - Springer
… kind of interaction it occurred to us that 2-nitroresorcinol would be an interesting case in that … In the 2-nitroresorcinol it was our expectation that the OH group would show a greater bend …
Number of citations: 4 link.springer.com
CW Bock, I Hargittai - Structural Chemistry, 1994 - Springer
… In order to gain further insight into the structural changes in going from phenol and nitrobenzene to 2-nitroresorcinol, we have performed high-level ab initio molecular orbital …
Number of citations: 49 link.springer.com
G Buemi - Chemical physics, 2002 - Elsevier
The intramolecular hydrogen bonds of 2-nitroresorcinol, I, 4,6-dinitroresorcinol, II, and 2-nitrophenol, III, have been studied, in gas phase and in water solution, at ab initio level using the …
Number of citations: 32 www.sciencedirect.com
JM Bourgeois, H Stoeckli‐Evans - Helvetica chimica acta, 2005 - Wiley Online Library
… Under the chosen condensation conditions, the resorcinarene formation is fast with the disodium salt of 2-nitroresorcinol and paraformaldehyde in H2O. Yields and purity of 1 are better …
Number of citations: 25 onlinelibrary.wiley.com
AR Burilov, AS Gazizov, NI Kharitonova… - Russian Journal of …, 2007 - researchgate.net
… Similar dimeric products have only once been observed in the reactions of 2-nitroresorcinol with acetaldehyde and 4-methoxybenzaldehyde [2]. There is no doubt that the reaction result …
Number of citations: 14 www.researchgate.net
VA Granzhan, LM Savenko, SV Semenenko… - Journal of Structural …, 1972 - Springer
… The most interesting fact obtained in the investigation of this region is the absence of absorption of 2-nitroresorcinol in the region characteristic for the free OH group. This undoubtedly …
Number of citations: 2 link.springer.com

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